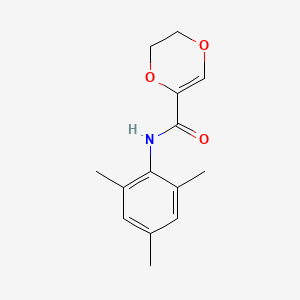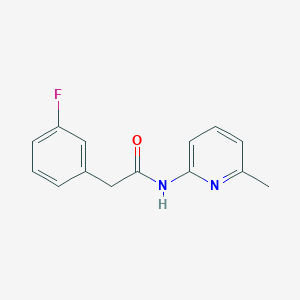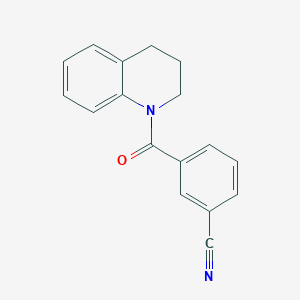
N-(2,4,6-trimethylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4,6-trimethylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide, also known as TMD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has unique properties that make it an attractive candidate for use in the development of new drugs, materials, and technologies.
Mécanisme D'action
The mechanism of action of N-(2,4,6-trimethylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide is not fully understood, but it is believed to act as a free radical scavenger and an antioxidant. N-(2,4,6-trimethylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide has been shown to inhibit the production of reactive oxygen species and to reduce oxidative stress in cells.
Biochemical and Physiological Effects:
N-(2,4,6-trimethylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. It has also been shown to improve glucose metabolism and to reduce lipid peroxidation in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2,4,6-trimethylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide is its high stability and low toxicity, making it an attractive candidate for use in lab experiments. However, its high cost and limited availability can be a limitation for some researchers.
Orientations Futures
There are numerous future directions for research on N-(2,4,6-trimethylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide, including its potential applications in drug development, material science, and technology. In drug development, N-(2,4,6-trimethylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide could be further studied for its potential use as an anti-inflammatory and antioxidant agent in the treatment of various diseases. In material science, N-(2,4,6-trimethylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide could be explored for its potential use in the development of new materials with unique properties. In technology, N-(2,4,6-trimethylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide could be studied for its potential use in the development of new electronic devices and sensors.
In conclusion, N-(2,4,6-trimethylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide is a promising compound with unique properties that make it an attractive candidate for use in various fields. Its potential applications in drug development, material science, and technology make it an exciting area of research for scientists and researchers around the world.
Méthodes De Synthèse
N-(2,4,6-trimethylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide can be synthesized through various methods, including the reaction of 2,4,6-trimethylphenol with ethyl chloroformate, followed by reduction with sodium borohydride. Other methods include the reaction of 2,4,6-trimethylphenol with phosgene and subsequent reduction with sodium borohydride.
Applications De Recherche Scientifique
N-(2,4,6-trimethylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide has been extensively studied for its potential applications in various fields, including drug development, material science, and technology. In drug development, N-(2,4,6-trimethylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
Propriétés
IUPAC Name |
N-(2,4,6-trimethylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-9-6-10(2)13(11(3)7-9)15-14(16)12-8-17-4-5-18-12/h6-8H,4-5H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENUXNRIRYLTMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=COCCO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID56319668 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2,4,6-trimethylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-3-[3-bromo-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B7465454.png)



![3-[(3-Fluorophenyl)methyl]-5-methyl-5-(4-methylphenyl)imidazolidine-2,4-dione](/img/structure/B7465484.png)


![1-[4-(2,3-dimethyl-1H-indole-5-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7465513.png)



![4-bromo-N-[1-(furan-2-yl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B7465555.png)